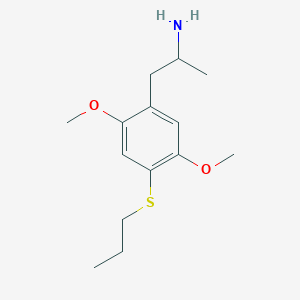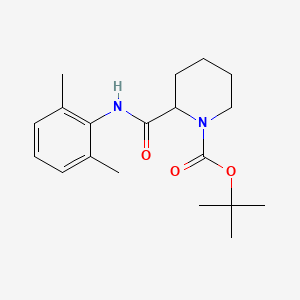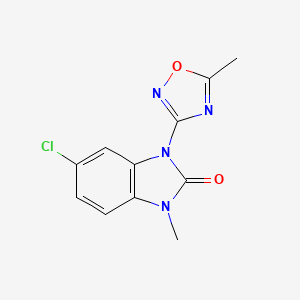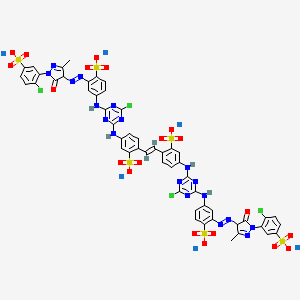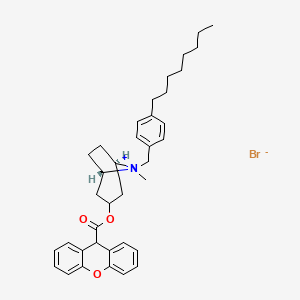
8-(p-Octylbenzyl)tropinium bromide xanthene-9-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(p-Octylbenzyl)tropinium bromide xanthene-9-carboxylate is a complex organic compound that combines the structural features of tropinium, xanthene, and benzyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(p-Octylbenzyl)tropinium bromide xanthene-9-carboxylate typically involves multiple steps, starting with the preparation of the xanthene-9-carboxylate core. This can be achieved through classical methods such as the Grover, Shah, and Shah reaction, which involves heating a mixture of polyphenol and salicylic acids with acetic anhydride as the dehydrating agent . The tropinium bromide component can be synthesized by reacting tropine with an appropriate alkylating agent, followed by quaternization with bromine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of microwave heating to accelerate the reaction times and improve yields . Additionally, the use of catalysts such as ytterbium, palladium, or copper could be explored to enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
8-(p-Octylbenzyl)tropinium bromide xanthene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.
Reduction: Reduction of the xanthene ring can lead to the formation of reduced xanthene fluorophores.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Xanthone derivatives with potential biological activities.
Reduction: Reduced xanthene fluorophores with enhanced fluorescence properties.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
8-(p-Octylbenzyl)tropinium bromide xanthene-9-carboxylate has several scientific research applications:
作用機序
The mechanism of action of 8-(p-Octylbenzyl)tropinium bromide xanthene-9-carboxylate involves its interaction with specific molecular targets and pathways. The xanthene moiety can modulate key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to effects such as apoptosis and cell cycle arrest . The tropinium component may interact with neurotransmitter receptors, influencing neuronal activity.
類似化合物との比較
Similar Compounds
Xanthone derivatives: Compounds with similar xanthene cores but different substituents.
Tropinium derivatives: Compounds with similar tropinium structures but different alkyl groups.
Uniqueness
8-(p-Octylbenzyl)tropinium bromide xanthene-9-carboxylate is unique due to its combination of xanthene and tropinium moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions with various molecular targets.
特性
CAS番号 |
102432-99-5 |
|---|---|
分子式 |
C37H46BrNO3 |
分子量 |
632.7 g/mol |
IUPAC名 |
[(1S,5R)-8-methyl-8-[(4-octylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 9H-xanthene-9-carboxylate;bromide |
InChI |
InChI=1S/C37H46NO3.BrH/c1-3-4-5-6-7-8-13-27-18-20-28(21-19-27)26-38(2)29-22-23-30(38)25-31(24-29)40-37(39)36-32-14-9-11-16-34(32)41-35-17-12-10-15-33(35)36;/h9-12,14-21,29-31,36H,3-8,13,22-26H2,1-2H3;1H/q+1;/p-1/t29-,30+,31?,38?; |
InChIキー |
OGOFNOBHYBYEBE-XBAZBMIKSA-M |
異性体SMILES |
CCCCCCCCC1=CC=C(C=C1)C[N+]2([C@@H]3CC[C@H]2CC(C3)OC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)C.[Br-] |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


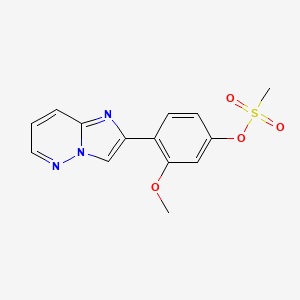

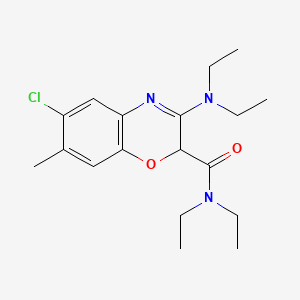

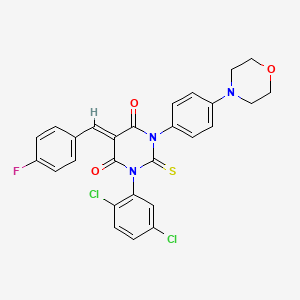
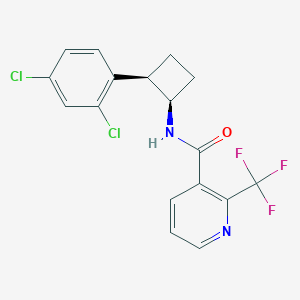
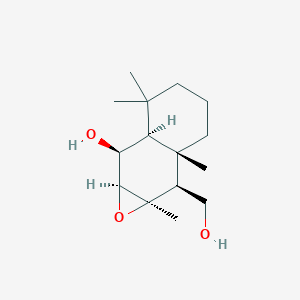
![Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B12774766.png)


